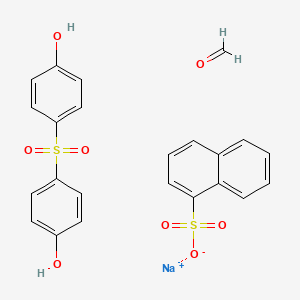
1,3-Dimethyl-5-(2,4,5-trichlorophenyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-5-(2,4,5-trichlorophenyl)imidazolidine-2,4-dione is a heterocyclic compound belonging to the imidazolidinone class. This compound features a five-membered ring structure with nitrogen atoms at positions 1 and 3, and a trichlorophenyl group at position 5. It is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-(2,4,5-trichlorophenyl)imidazolidine-2,4-dione typically involves the reaction of 2,4,5-trichlorobenzaldehyde with 1,3-dimethylurea under acidic conditions. The reaction proceeds through a condensation mechanism, forming the imidazolidine ring. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-5-(2,4,5-trichlorophenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of imidazolidine derivatives with different substituents.
Substitution: The trichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidinones and imidazolidines, which can have different functional groups depending on the reagents and conditions used .
Scientific Research Applications
1,3-Dimethyl-5-(2,4,5-trichlorophenyl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-5-(2,4,5-trichlorophenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can form iminium ions with carbonyl groups, which can then participate in various catalytic processes. This iminium activation lowers the substrate’s LUMO (Lowest Unoccupied Molecular Orbital), facilitating nucleophilic attack and subsequent chemical transformations .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2-imidazolidinone: A polar solvent and Lewis base used in various chemical reactions.
5,5-Dimethylimidazolidine-2,4-dione: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
1,3-Dimethyl-5-(2,4,5-trichlorophenyl)imidazolidine-2,4-dione is unique due to its trichlorophenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized compounds and in catalytic applications .
Properties
CAS No. |
64464-14-8 |
|---|---|
Molecular Formula |
C11H9Cl3N2O2 |
Molecular Weight |
307.6 g/mol |
IUPAC Name |
1,3-dimethyl-5-(2,4,5-trichlorophenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C11H9Cl3N2O2/c1-15-9(10(17)16(2)11(15)18)5-3-7(13)8(14)4-6(5)12/h3-4,9H,1-2H3 |
InChI Key |
HOWMQIOYDDCROO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(=O)N(C1=O)C)C2=CC(=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1'-{Oxybis[(2,1-phenylene)oxy]}bis(2-methoxybenzene)](/img/structure/B14492636.png)
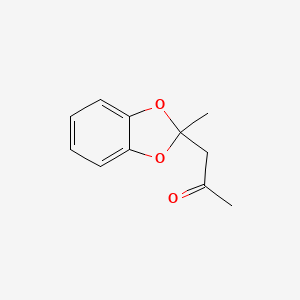

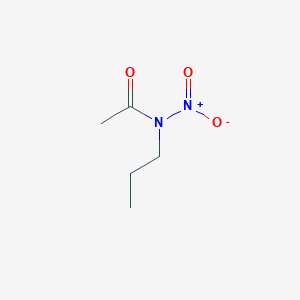
![5-[4-(Heptyloxy)phenyl]-2-(methanesulfonyl)pyrimidine](/img/structure/B14492649.png)
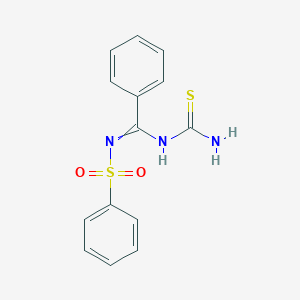
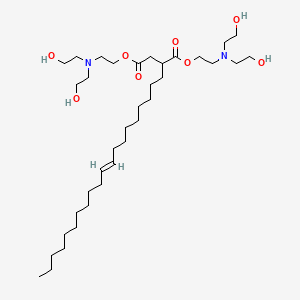
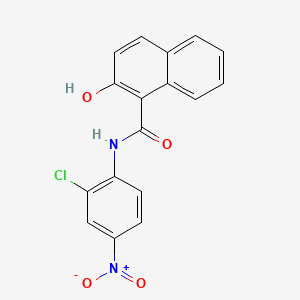
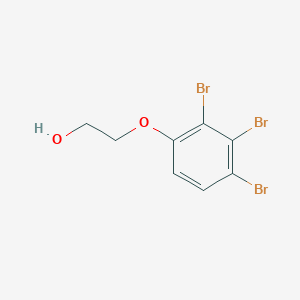
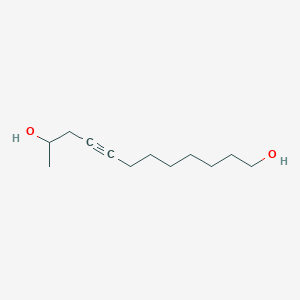
![N-[(E)-(tert-Butylimino)methyl]-N-methylacetamide](/img/structure/B14492705.png)
